molecular formula C10H14N2O2 B8805531 N-Methoxy-N,2,6-trimethylisonicotinamide

N-Methoxy-N,2,6-trimethylisonicotinamide

Cat. No. B8805531
M. Wt: 194.23 g/mol
InChI Key: BNWVDUDMHDLJLF-UHFFFAOYSA-N
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Description

N-Methoxy-N,2,6-trimethylisonicotinamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-methoxy-N,2,6-trimethylpyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-7-5-9(6-8(2)11-7)10(13)12(3)14-4/h5-6H,1-4H3

InChI Key

BNWVDUDMHDLJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)N(C)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2,6-dimethylisonicotinic acid (1.00 g, 6.61 mmol) in DCM (8.3 mL), CDI (1.18 g, 7.27 mmol) was added and the mixture was stirred for 45 minutes after which N,O-dimethylhydroxylamine hydrochloride (0.71 g, 7.3 mmol) was added and the mixture was stirred for 20 hours. The reaction mixture was quenched with 0.3 M aqueous solution of NaOH and partitioned between water and DCM. The aqueous layer was extracted with DCM, washed with aqueous saturated solution of NaCl, dried (MgSO4) and concentrated. The crude product was purified by flash column chromatography (silica gel, 0-100% EtOAc-DCM) to provide the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.71 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under argon a suspension of 2,6-dimethyl-isonicotinic acid butyl ester (16.67 g) and N,O-dimethylhydroxylamine hydrochloride (12.2 g) in THF (150 mL) was cooled down to −20° C. A solution of isopropylmagnesium chloride (2M in THF, 120.6 mL) was added over 20 min maintaining the temperature below −5° C. The mixture was stirred for 2.5 hours at −10° C. and quenched with a saturated aqueous solution of NH4Cl (200 mL). The phases were separated and the inorganic one was extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. Column chromatography on silica gel (EtOAc/n-heptane 2:1 to EtOAc) yielded the title compound (14.1 g, 90%) as a yellow liquid, MS (ESI+): m/z=195.0 [M+H]+.
Name
2,6-dimethyl-isonicotinic acid butyl ester
Quantity
16.67 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
12.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
120.6 mL
Type
reactant
Reaction Step Two
Yield
90%

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